molecular formula C18H19NO2 B14334123 1H-Indole-3-methanol, 5-methoxy-2-methyl-1-(phenylmethyl)- CAS No. 111055-30-2

1H-Indole-3-methanol, 5-methoxy-2-methyl-1-(phenylmethyl)-

Cat. No.: B14334123
CAS No.: 111055-30-2
M. Wt: 281.3 g/mol
InChI Key: PEKIPFVIVQNTGE-UHFFFAOYSA-N
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Description

1H-Indole-3-methanol, 5-methoxy-2-methyl-1-(phenylmethyl)- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound features a methoxy group at the 5-position, a methyl group at the 2-position, and a phenylmethyl group at the 1-position of the indole ring. These structural modifications confer unique chemical and biological properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-3-methanol, 5-methoxy-2-methyl-1-(phenylmethyl)- typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would include appropriately substituted phenylhydrazine and a ketone or aldehyde with the desired substituents .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-3-methanol, 5-methoxy-2-methyl-1-(phenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-Indole-3-methanol, 5-methoxy-2-methyl-1-(phenylmethyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indole-3-methanol, 5-methoxy-2-methyl-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

  • 1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-
  • (1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid
  • 5-Methoxy-2-methylindole

Comparison: Compared to these similar compounds, 1H-Indole-3-methanol, 5-methoxy-2-methyl-1-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylmethyl group at the 1-position and the methoxy group at the 5-position differentiates it from other indole derivatives, potentially leading to unique interactions with biological targets .

Properties

CAS No.

111055-30-2

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

(1-benzyl-5-methoxy-2-methylindol-3-yl)methanol

InChI

InChI=1S/C18H19NO2/c1-13-17(12-20)16-10-15(21-2)8-9-18(16)19(13)11-14-6-4-3-5-7-14/h3-10,20H,11-12H2,1-2H3

InChI Key

PEKIPFVIVQNTGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)OC)CO

Origin of Product

United States

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